Superior Antiproliferative Efficacy of XL765 Compared to PI3K-Selective XL147
In a direct head-to-head comparison across 8 prostate cancer cell lines, the dual PI3K/mTOR inhibitor XL765 demonstrated superior antiproliferative effects compared to the sole PI3K inhibitor XL147 (SAR245408), a structurally related analog from the same developer [1]. The study also included the mTOR-selective inhibitor rapamycin, confirming that dual blockade is necessary for maximal effect [1].
| Evidence Dimension | Cellular proliferation (IC50 range and superior effect) |
|---|---|
| Target Compound Data | XL765: Superior antiproliferative effect, associated with increased nuclear localization of GSK3β and Foxo-1a and higher apoptosis induction. |
| Comparator Or Baseline | XL147 (PI3K-selective) and Rapamycin (mTOR-selective) |
| Quantified Difference | Not applicable (categorical superiority reported) |
| Conditions | In vitro, panel of 8 prostate cancer cell lines and 11 prostate cancer cell derivatives. |
Why This Matters
This direct comparison with XL147, a compound from the same discovery program, provides robust evidence that the dual-target mechanism of XL765 yields a functional outcome unattainable by a highly analogous PI3K-specific inhibitor.
- [1] Gravina GL, Mancini A, Scarsella L, et al. Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models. Tumour Biol. 2016;37(1):341-351. View Source
